molecular formula C10H14O2 B11913717 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- CAS No. 26616-34-2

2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro-

Cat. No.: B11913717
CAS No.: 26616-34-2
M. Wt: 166.22 g/mol
InChI Key: RLWTZCPVYQZSRP-UHFFFAOYSA-N
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Description

2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- is a complex organic compound with the molecular formula C10H14O It features a unique structure that includes multiple ring systems and an oxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core ring structure. Subsequent steps may include epoxidation to introduce the oxirane group and hydrogenation to achieve the octahydro- state. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- can undergo various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols.

    Reduction: Hydrogenation can further reduce the compound to simpler hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- involves its interaction with specific molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Methano-2H-indeno(1,2-b)oxirene
  • Octahydro-2,5-methano-2H-indeno(1,2-b)oxirene

Uniqueness

2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- is unique due to its specific combination of ring systems and functional groups. This structural complexity imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

26616-34-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-oxatetracyclo[6.2.1.02,7.03,5]undecan-3-ol

InChI

InChI=1S/C10H14O2/c11-10-8(12-10)4-7-5-1-2-6(3-5)9(7)10/h5-9,11H,1-4H2

InChI Key

RLWTZCPVYQZSRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4(C(C3)O4)O

Origin of Product

United States

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